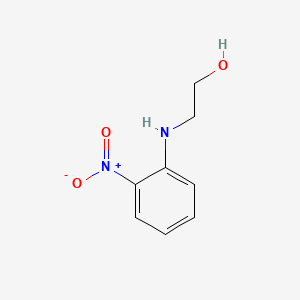

2-((2-Nitrophenyl)amino)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68401. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-nitroanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-6-5-9-7-3-1-2-4-8(7)10(12)13/h1-4,9,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOUYKNCQNVIGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063650 | |

| Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4926-55-0 | |

| Record name | HC Yellow 2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4926-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-((2-nitrophenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HC Yellow no | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | HC Yellow no | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanol, 2-[(2-nitrophenyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-nitrophenyl)amino]ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HC YELLOW NO. 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FVT2KMV9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-Nitrophenyl)amino)ethanol: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-((2-Nitrophenyl)amino)ethanol (CAS No. 4926-55-0). This bifunctional molecule, incorporating a nitroaromatic moiety, a secondary amine, and a primary alcohol, serves as a versatile intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, safety and handling procedures, and an exploration of its utility in various scientific fields, including medicinal chemistry and materials science.

Introduction

This compound, also known as 2-(2-Nitroanilino)ethanol, is an organic compound that has garnered interest as a building block in the synthesis of more complex molecules.[1][2] Its structure is characterized by three key functional groups: a nitro-substituted aromatic ring, a secondary amine, and a primary hydroxyl group. This unique combination of functionalities imparts a range of chemical reactivity, making it a valuable precursor for the synthesis of heterocyclic compounds and other molecular scaffolds. This guide aims to provide a detailed technical resource on its chemical properties, established synthesis and purification protocols, reactivity profile, and known applications, with a particular focus on its relevance to the field of drug discovery and development.

Chemical and Physical Properties

This compound is typically an orange to yellow-red crystalline powder at room temperature. The presence of both hydrogen bond donors (N-H and O-H) and acceptors (O-H, N-H, and the nitro group) influences its physical properties, such as its melting point and solubility.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-(2-Nitroanilino)ethan-1-ol | [3] |

| CAS Number | 4926-55-0 | [2][3] |

| Molecular Formula | C₈H₁₀N₂O₃ | [3] |

| Molecular Weight | 182.18 g/mol | [3][4] |

| Appearance | Orange to yellow-red crystalline powder | |

| Melting Point | 78 °C | [4] |

| Solubility | Slightly soluble in water. | [5] |

| InChI Key | LFOUYKNCQNVIGI-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

A definitive, publicly available complete set of experimental spectra for this compound is not readily found in the literature. Therefore, the following data is a combination of reported data for closely related compounds and predicted values based on its structure. Researchers should verify the identity of their synthesized material using a full suite of modern analytical techniques.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the ethanolamine chain, and the protons of the amine and hydroxyl groups.

-

Aromatic Protons (δ 6.5-8.2 ppm): The four protons on the nitro-substituted benzene ring will appear in this region. The electron-withdrawing nitro group and the electron-donating amino group will cause a complex splitting pattern.

-

-CH₂-N (δ ~3.4 ppm): The methylene group adjacent to the nitrogen atom is expected to appear as a triplet.

-

-CH₂-O (δ ~3.8 ppm): The methylene group attached to the oxygen atom will also likely be a triplet.

-

-NH and -OH (variable): The chemical shifts of the amine and hydroxyl protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-150 ppm): Six signals are expected in the aromatic region. The carbon atom bearing the nitro group will be significantly downfield, while the carbon attached to the amino group will be upfield.

-

-CH₂-N (δ ~45 ppm): The carbon of the methylene group adjacent to the nitrogen.

-

-CH₂-O (δ ~60 ppm): The carbon of the methylene group adjacent to the oxygen, shifted downfield due to the electronegativity of the oxygen atom.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its key functional groups.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (alcohol) | 3200-3600 | Broad |

| N-H Stretch (secondary amine) | 3300-3500 | Medium, sharp |

| C-H Stretch (aromatic) | 3000-3100 | Medium |

| C-H Stretch (aliphatic) | 2850-3000 | Medium |

| N-O Stretch (nitro group) | 1500-1550 and 1300-1370 | Strong, two bands |

| C=C Stretch (aromatic) | 1450-1600 | Medium |

| C-O Stretch (primary alcohol) | 1000-1075 | Strong |

An IR spectrum of a related compound, 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol, shows characteristic peaks for these functional groups.[7]

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182. Subsequent fragmentation may involve the loss of water (H₂O), the ethylamine side chain, and the nitro group (NO₂).

Synthesis and Purification

A common and reliable method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction.[4]

Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol is based on the procedure described by Agai, et al. (1976).[4]

Materials:

-

1-chloro-2-nitrobenzene

-

2-aminoethanol

-

n-Butanol (n-BuOH)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2-nitrobenzene (e.g., 50.0 g, 0.317 mol) in n-butanol (400 mL).

-

Add an excess of 2-aminoethanol (e.g., 116.3 g, 1.904 mol) to the solution. The excess 2-aminoethanol acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.

-

Heat the reaction mixture to reflux and maintain this temperature for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the n-butanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in deionized water and transfer it to a separatory funnel.

-

Extract the aqueous solution with diethyl ether (3 x 150 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product as an orange solid.

Caption: Synthesis workflow for this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product with high purity. For even higher purity, silica gel column chromatography can be employed using a solvent gradient of ethyl acetate in hexanes.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups.

-

Secondary Amine: The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and condensation. It is also basic, though its basicity is reduced by the electron-withdrawing effect of the adjacent nitroaromatic ring.

-

Primary Alcohol: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can undergo esterification and etherification reactions.

-

Nitroaromatic Ring: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it activates the ring for nucleophilic aromatic substitution, as seen in its synthesis. The nitro group can also be reduced to an amino group, which dramatically alters the electronic properties and reactivity of the molecule. This reduction is a key transformation for the synthesis of various bioactive compounds.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in several areas of chemical research and development.

Intermediate in Pharmaceutical Synthesis

While not a final drug product itself, this compound is a precursor for the synthesis of various bioactive molecules. Its structural features are found in compounds explored for different therapeutic applications. For instance, related arylethanolamine derivatives have been investigated for their anti-obesity and hypoglycemic activities.

A notable application is in the synthesis of kinase inhibitors. Although a direct synthetic route from this compound to a specific marketed kinase inhibitor is not prominently documented, the anilino-quinazoline scaffold, which can be derived from related precursors, is a core structure in many VEGFR-2 tyrosine kinase inhibitors used in oncology.[8] The synthesis of pyrimidine-based Aurora kinase inhibitors also involves intermediates with similar structural motifs.[9]

Hair Dye Intermediate

This compound, under the name HC Yellow No. 2, is used in both non-oxidative and oxidative hair dye formulations.[10] Its application in cosmetics is subject to regulatory evaluation regarding its safety profile.

Safety and Handling

Proper safety precautions should be observed when handling this compound. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Toxicological Profile

Toxicological data for this compound indicates moderate acute oral toxicity.[11]

Table 3: Toxicological Data

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | 1250 mg/kg bw | [11] |

| Skin Sensitization | - | - | Potential sensitizer | [12] |

| Mutagenicity/Genotoxicity | - | - | Not considered genotoxic based on available data for a close analog. | [12] |

For a structurally related compound, 2-[(4-methyl-2-nitrophenyl)amino]-ethanol, the oral LD₅₀ in rats was reported to be between 1436-1564 mg/kg bw.[12] Another related compound, 2-[(4-amino-2-chloro-5-nitrophenyl)amino]-ethanol, showed low acute oral toxicity in mice with an LD₅₀ of 2850 mg/kg bw.[1]

Nitroaromatic compounds, as a class, can be toxic and should be handled with care. Some nitroarenes have been shown to be mutagenic, often requiring metabolic activation to exert their effects.[13]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Analytical Methods

The purity and concentration of this compound can be determined using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

General HPLC Parameters:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound (likely in the range of 254-400 nm due to the nitroaromatic chromophore).

-

Injection Volume: 10-20 µL.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. HC Yellow No. 2 | C8H10N2O3 | CID 78637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Alcohols | OpenOChem Learn [learn.openochem.org]

- 7. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol [webbook.nist.gov]

- 8. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-(2-Nitrophenyl)ethanol | SIELC Technologies [sielc.com]

- 15. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis of 2-((2-Nitrophenyl)amino)ethanol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 2-((2-Nitrophenyl)amino)ethanol, a valuable chemical intermediate, from 1-chloro-2-nitrobenzene and ethanolamine. Grounded in the principles of nucleophilic aromatic substitution (SNAr), this document elucidates the reaction mechanism, offers a detailed, step-by-step experimental procedure, and outlines robust methods for product purification and characterization. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring both scientific integrity and practical reproducibility for researchers in organic synthesis and drug development.

Introduction: Significance and Synthetic Strategy

This compound, also known as 2-(2-Nitroanilino)ethanol, is a versatile organic building block.[1] Its structure, incorporating a nitro-activated aromatic ring, a secondary amine, and a primary alcohol, offers multiple points for further chemical modification. This makes it a key intermediate in the synthesis of various heterocyclic compounds and pharmaceutical agents.

The synthesis route detailed herein is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the reaction between an electron-deficient aryl halide and a nucleophile. In this specific application, the highly electron-withdrawing nitro group (-NO₂) activates the benzene ring of 1-chloro-2-nitrobenzene, making it susceptible to attack by the nucleophilic amino group of ethanolamine.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The successful synthesis of this compound hinges on the principles of the SNAr mechanism. Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions on aryl halides are feasible only under specific conditions.[2]

Key Mechanistic Requirements:

-

Activated Aromatic Ring: The reaction requires the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (-NO₂), positioned ortho or para to the leaving group (in this case, the chloro group).[2][3]

-

Good Leaving Group: A halogen, such as chlorine, serves as an effective leaving group.

-

Potent Nucleophile: Ethanolamine acts as the nucleophile, attacking the carbon atom bearing the leaving group.[4]

The reaction proceeds via a two-step addition-elimination mechanism.[2][5]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The nitrogen atom of ethanolamine attacks the carbon atom bonded to the chlorine. This initial attack is the rate-determining step and results in the temporary loss of aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2][3] The stability of this complex is crucial; the ortho-nitro group plays a pivotal role by delocalizing the negative charge through resonance, thereby lowering the activation energy of the reaction.[2][3]

Step 2: Elimination and Restoration of Aromaticity The aromaticity of the ring is restored through the rapid expulsion of the chloride leaving group, yielding the final product, this compound.[2]

Caption: Figure 1: S-N-Ar Reaction Mechanism

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established literature procedures and provides a reliable method for the synthesis.[4]

Materials and Reagents

It is imperative that all personnel handle the reagents with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. 1-chloro-2-nitrobenzene is toxic if swallowed or in contact with skin and is a suspected carcinogen.[6]

| Reagent | Formula | MW ( g/mol ) | Moles | Amount | Role |

| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.56 | 0.317 | 50.0 g | Electrophile |

| Ethanolamine | C₂H₇NO | 61.08 | 1.904 | 116.3 g | Nucleophile |

| n-Butanol | C₄H₁₀O | 74.12 | - | 400 mL | Solvent |

Synthetic Procedure

The overall workflow involves reaction setup, reflux, workup, extraction, and final purification.

Caption: Figure 2: Overall Synthesis Workflow

Step-by-Step Instructions:

-

Reaction Setup: In a 1-liter round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and ethanolamine (116.3 g, 1.904 mol).[4]

-

Scientist's Insight: A significant excess of ethanolamine is used. It serves not only as the nucleophile but also as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.

-

-

Solvent Addition: Add 400 mL of n-butanol to the flask.[4]

-

Scientist's Insight: n-Butanol is an excellent solvent for this reaction due to its high boiling point, which allows the reaction to be conducted at an elevated temperature (reflux), thereby increasing the reaction rate. It also effectively dissolves both the polar and non-polar reactants.

-

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain a gentle reflux for 6 hours.[4] The solution will typically turn a deep orange or red color as the product forms.

-

Cooling and Concentration: After 6 hours, remove the heat source and allow the mixture to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the n-butanol solvent.[4]

-

Aqueous Workup: Take up the resulting residue in approximately 250 mL of deionized water and transfer the mixture to a 1-liter separatory funnel.[4]

-

Extraction: Extract the aqueous solution with diethyl ether (3 x 150 mL).[4] Combine the organic layers.

-

Scientist's Insight: The product is significantly more soluble in diethyl ether than in water, allowing for efficient extraction from the aqueous phase, which contains unreacted ethanolamine and other water-soluble byproducts.

-

-

Washing and Drying: Wash the combined organic phase with brine (saturated NaCl solution, 1 x 100 mL).[4] This step helps to remove residual water from the organic layer. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Final Isolation: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. This will yield the crude product as an orange solid.[4] The reported yield for this procedure is approximately 75%, with a melting point of 78°C.[4]

Purification and Characterization

While the crude product may be of sufficient purity for some applications, recrystallization is recommended to obtain an analytically pure sample.

Purification by Recrystallization

-

Solvent Selection: A common solvent system for recrystallizing compounds like this is an ethanol/water mixture. The product should be soluble in hot ethanol and less soluble in cold ethanol and water.

-

Procedure: Dissolve the crude orange solid in a minimum amount of hot ethanol.[7] If the solution is colored by impurities, activated charcoal can be added and the hot solution filtered. To the hot, clear solution, add water dropwise until the solution becomes faintly cloudy (the cloud point), indicating the onset of precipitation. Re-heat gently until the solution becomes clear again.

-

Crystallization: Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Analytical Characterization

Structural confirmation of the synthesized this compound is achieved through standard spectroscopic methods.[8]

| Property | Technique | Expected Result |

| Physical State | Visual | Orange Solid[4] |

| Molecular Weight | MS | 182.18 g/mol [4][9] |

| Melting Point | Melting Point App. | ~78°C[4] |

| Functional Groups | IR Spectroscopy | N-H stretch (~3300-3500 cm⁻¹), O-H stretch (~3200-3600 cm⁻¹), Ar-NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) |

| Proton Environment | ¹H NMR | Peaks corresponding to aromatic protons, -CH₂- protons adjacent to N and O, and N-H/O-H protons. |

| Carbon Skeleton | ¹³C NMR | Peaks corresponding to aromatic and aliphatic carbons. |

Safety and Handling

-

1-Chloro-2-nitrobenzene: This compound is toxic upon ingestion and skin contact and is a suspected carcinogen.[6] It is also an irritant. Always handle in a well-ventilated fume hood. In case of skin contact, wash immediately with plenty of water and seek medical attention.[6][10]

-

Ethanolamine: Corrosive and can cause burns. Handle with care.

-

n-Butanol & Diethyl Ether: Flammable liquids. Ensure no ignition sources are present during their use.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.[6][10][11]

Conclusion

The synthesis of this compound from 1-chloro-2-nitrobenzene via nucleophilic aromatic substitution is a robust and high-yielding reaction. By understanding the underlying SNAr mechanism, researchers can appreciate the critical roles of the nitro-group activation and the choice of reaction conditions. The detailed protocol and characterization data provided in this guide serve as a reliable resource for scientists, enabling the consistent and safe production of this important chemical intermediate for applications in research and development.

References

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.. [askfilo.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. chemconnections.org [chemconnections.org]

- 6. lobachemie.com [lobachemie.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

molecular weight and formula of 2-((2-Nitrophenyl)amino)ethanol

An In-depth Technical Guide to 2-((2-Nitrophenyl)amino)ethanol

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 4926-55-0), a key organic intermediate. The document delineates its fundamental chemical and physical properties, offers a detailed, field-proven synthesis protocol with mechanistic insights, and explores its applications, particularly within the realm of drug discovery and development. Furthermore, this guide outlines a standard analytical workflow for characterization and quality control, alongside essential safety and handling protocols. This paper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a thorough understanding of this versatile compound.

Core Chemical and Physical Properties

This compound is an organic compound characterized by a nitro group ortho to a secondary amine, which also bears a hydroxyethyl substituent. This unique arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses. Its core properties are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(2-Nitroanilino)ethanol, 2-Nitro-N-(2-hydroxyethyl)aniline, HC Yellow No. 2 | [2] |

| CAS Number | 4926-55-0 | [2][3][4] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 182.18 g/mol | [1][4] |

| Canonical SMILES | C1=CC=C(C(=C1)NCCO)--INVALID-LINK--[O-] | [5] |

| InChI Key | LFOUYKNCQNVIGI-UHFFFAOYSA-N |

Table 2: Physical and Spectroscopic Data

| Property | Value | Source(s) |

| Appearance | Orange to yellow-red crystalline powder | [5][2] |

| Melting Point | 71-74 °C | [5][2] |

| Boiling Point | 376.6 °C (at 760 mmHg) | [5] |

| Refractive Index | 1.64 | [5] |

| Vapor Pressure | 2.43E-06 mmHg at 25°C | [5] |

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution (SNAᵣ) reaction. This process involves the reaction of 1-chloro-2-nitrobenzene with an excess of 2-aminoethanol.

Experimental Protocol

Causality: The following protocol is based on established literature procedures.[6] The choice of an alcohol solvent (n-butanol) facilitates the reaction by providing a high reflux temperature, while the excess of 2-aminoethanol serves a dual purpose: it acts as the nucleophile and as a base to neutralize the hydrochloric acid byproduct, driving the reaction equilibrium towards the product.

-

Reactant Charging : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and n-butanol (400 mL).

-

Addition of Nucleophile : To the stirred solution, add 2-aminoethanol (116.3 g, 1.904 mol), approximately 6 equivalents.

-

Reaction : Heat the mixture to reflux and maintain this temperature for 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal : After the reaction is complete, cool the mixture to room temperature and remove the n-butanol under reduced pressure using a rotary evaporator.

-

Aqueous Workup : Take up the concentrated residue in water (H₂O) and transfer it to a separatory funnel.

-

Extraction : Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Washing and Drying : Wash the combined organic phases with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Final Isolation : Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as an orange solid.[6] Further purification can be achieved by recrystallization.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

The utility of this compound stems from its bifunctional nature, containing both a nucleophilic amino-alcohol group and an electrophilic nitroaromatic ring.

Intermediate for Bioactive Molecules

A primary application lies in its use as a scaffold for constructing more complex molecules. The nitro group is particularly important; it can be readily reduced to an amine, which then serves as a handle for further functionalization. This nitro-to-amine transformation is a cornerstone in medicinal chemistry for accessing a wide array of derivatives.

A notable example is its use in the preparation of (phenylamino)quinoxalinone derivatives. These compounds have been identified as a novel class of inhibitors for glycogen phosphorylase, an enzyme that is a therapeutic target in the management of type 2 diabetes.

Role as a Chemical Building Block

Caption: Role as a versatile chemical intermediate.

Other Applications

Beyond pharmaceuticals, this compound is also known as "HC Yellow No. 2" and is used as an intermediate in the manufacturing of hair dyes.[2] Its potential utility in broader drug screening research is also recognized.[7]

Analytical and Quality Control Workflow

To ensure the identity, purity, and quality of synthesized this compound, a standard analytical workflow should be employed. This serves as a self-validating system for the synthesis protocol.

-

Purity Assessment (HPLC) : High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is typically effective. Purity should be ≥98% for most research applications.[3]

-

Structural Confirmation (NMR & MS) :

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons, ensuring they match the expected structure.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound (182.18 g/mol ).

-

-

Thermal Analysis (DSC) : Differential Scanning Calorimetry (DSC) can be used to accurately determine the melting point, which is a key indicator of purity.

General Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure safety and maintain the integrity of the compound.

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated area or a chemical fume hood.[8] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazard Classification : The compound is classified as a skin and eye irritant.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

-

Storage Conditions : Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere.[4] It should be kept away from strong oxidizing agents.

-

First Aid :

-

Skin Contact : Immediately wash with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation : Move to fresh air.

-

Ingestion : Do not induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

This compound is a valuable and versatile organic intermediate with significant applications in medicinal chemistry and the dye industry. Its straightforward synthesis via nucleophilic aromatic substitution, combined with the reactivity of its functional groups, makes it an important building block for creating complex, high-value molecules. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively synthesize, analyze, and utilize this compound in their work.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. 2-[(2-nitrophenyl)amino]ethano [xianshengkeji.com]

- 3. This compound [sobekbio.com]

- 4. 4926-55-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 2-((2-Nitrophenyl)amino)ethanol in Common Laboratory Solvents

Abstract

Introduction: The Critical Role of Solubility in Research and Development

2-((2-Nitrophenyl)amino)ethanol is a versatile organic compound characterized by a secondary amine, a hydroxyl group, and a nitroaromatic moiety. These functional groups impart a unique combination of polarity and reactivity, making it a valuable building block in medicinal chemistry and materials science. Understanding the solubility of this intermediate is paramount for its effective use in chemical reactions, purification processes, and formulation development. Poor solubility can lead to challenges in reaction kinetics, inaccurate biological screening results, and difficulties in formulating final products.

This guide moves beyond a simple recitation of known data to provide a practical, in-depth resource for laboratory professionals. By elucidating the theoretical underpinnings of solubility and providing detailed experimental workflows, we aim to equip the reader with the necessary tools to confidently assess and leverage the solubility of this compound.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | Orange crystal powder | [2] |

| Melting Point | 71-73 °C | [2] |

| Boiling Point | 376.6 °C at 760 mmHg | [2] |

| Density | 1.352 g/cm³ | [2] |

The presence of a nitro group (-NO₂) and a hydroxyl group (-OH) allows for hydrogen bonding, which influences its solubility in protic solvents. The aromatic ring provides a nonpolar region, contributing to its solubility in organic solvents. The overall polarity of the molecule suggests that it will exhibit a range of solubilities across different solvent classes.

Known Solubility Data of this compound

While comprehensive quantitative data is limited, the following information has been reported:

| Solvent | Solubility | Reference |

| Water | 1.85 g/L at 20°C | [2] |

| Chloroform | Slightly soluble | [2] |

| Methanol | Slightly soluble | [2] |

The term "slightly soluble" is qualitative and can vary between sources. For precise applications, experimental determination of solubility is strongly recommended. The solubility of the related compound, 2-nitroaniline, is reported to be soluble in ethanol and very soluble in ether, acetone, benzene, and chloroform, which can provide some initial guidance for solvent selection[3].

Experimental Determination of Solubility: A Practical Guide

Given the limited availability of comprehensive solubility data, this section provides detailed protocols for determining the solubility of this compound in the laboratory. Two primary methods are presented: the equilibrium solubility assay and the kinetic solubility assay. The choice between these methods depends on the specific research question and the stage of development.

Equilibrium Solubility Assay (Shake-Flask Method)

The equilibrium solubility, also known as thermodynamic solubility, represents the maximum concentration of a compound that can dissolve in a solvent at equilibrium. This method is considered the "gold standard" for determining the intrinsic solubility of a compound.

Causality Behind the Method: The shake-flask method ensures that the system reaches a true thermodynamic equilibrium by allowing sufficient time for the dissolution of the solid compound in the solvent until the solution is saturated. Agitation facilitates this process, and subsequent separation of the undissolved solid allows for accurate quantification of the dissolved compound.

Experimental Protocol:

-

Preparation:

-

Accurately weigh an excess amount of solid this compound into a clear glass vial. An excess is necessary to ensure a saturated solution is formed.

-

Add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 72 hours.[4] Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed for a period to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.

-

To ensure all undissolved solid is removed, the supernatant should be filtered (using a syringe filter with a compatible membrane, e.g., PTFE for organic solvents) or centrifuged.[4]

-

-

Quantification:

-

Analyze the concentration of this compound in the clear filtrate or supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[4]

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Determine the concentration of the dissolved compound from the calibration curve. This concentration represents the equilibrium solubility.

-

Diagram: Equilibrium Solubility Workflow

Caption: Workflow for determining equilibrium solubility.

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer.[5] It measures the concentration at which a compound precipitates when rapidly diluted from a high-concentration organic solvent stock into an aqueous medium.

Causality Behind the Method: This method mimics the conditions often encountered in high-throughput screening (HTS) assays where compounds are introduced from DMSO stocks. It provides an indication of how a compound will behave under non-equilibrium conditions and can help identify compounds that may precipitate in biological assays.

Experimental Protocol:

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, PBS).

-

-

Assay Procedure:

-

In a microtiter plate, add the aqueous buffer to a series of wells.

-

Add a small volume of the DMSO stock solution to the wells to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Mix the contents of the wells thoroughly.

-

-

Incubation and Detection:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a short period (e.g., 1-2 hours).

-

Determine the concentration at which precipitation occurs. This can be done using various methods:

-

Nephelometry: Measures the light scattering caused by precipitated particles.

-

Direct UV Absorbance: After filtration or centrifugation to remove precipitate, the concentration of the dissolved compound is measured by UV absorbance.[2]

-

Visual Inspection: A simple, qualitative assessment of turbidity.

-

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no precipitate is observed.

-

Diagram: Kinetic Solubility Workflow

Caption: Workflow for determining kinetic solubility.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area, preferably within a chemical fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn to prevent skin and eye contact. Store the compound in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[7]

Conclusion

While a comprehensive, publicly available dataset for the solubility of this compound in all common laboratory solvents is currently lacking, this guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate this critical data in-house. A thorough understanding of the compound's physicochemical properties, combined with the robust experimental methods for determining both equilibrium and kinetic solubility, will enable scientists and drug development professionals to effectively utilize this important chemical intermediate in their research and development endeavors. The principles and protocols outlined herein are designed to ensure the generation of accurate, reliable, and reproducible solubility data, forming a solid foundation for subsequent experimentation and application.

References

- 1. 2-((4-Amino-2-nitrophenyl)amino)ethanol | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-[(2-nitrophenyl)amino]ethano [xianshengkeji.com]

- 7. Ethanol, 2,2'-[[4-[(2-methoxyethyl)amino]-3-nitrophenyl]imino]bis- | C13H21N3O5 | CID 22222821 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical appearance and melting point of 2-((2-Nitrophenyl)amino)ethanol

An In-depth Technical Guide to the Physicochemical Characterization of 2-((2-Nitrophenyl)amino)ethanol

Introduction

This compound, with CAS Number 4926-55-0, is an organic compound of significant interest in synthetic chemistry.[1] Its molecular structure incorporates a nitroaromatic ring, a secondary amine, and a primary alcohol, rendering it a versatile intermediate for the synthesis of more complex molecules. It has applications as a hair dye intermediate and in the preparation of derivatives such as (phenylamino)quinoxalinones, which have been identified as a new class of glycogen phosphorylase inhibitors.[2][3] This guide provides a detailed examination of its key physical properties, with a focus on its appearance and melting point, and establishes a rigorous protocol for experimental verification.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application in research and development. The properties of this compound are summarized below.

Physical Appearance

In its solid state, this compound is consistently described as a crystalline powder. The color is reported with slight variations, which can be indicative of purity or crystalline form. Common descriptions include:

-

Orange-red crystalline powder[3]

-

Yellow to yellow-red or red crystal powder

These descriptions collectively indicate that the compound is a colored, crystalline solid.

Quantitative Data Summary

The key quantitative properties of this compound are compiled from various chemical data sources in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 4926-55-0 | [1][2][5] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2][5] |

| Molecular Weight | 182.18 g/mol | [1][2] |

| Melting Point | 71-73 °C | [2][4] |

| 72-74 °C | [3] | |

| Boiling Point | 376.6 °C at 760 mmHg | [2][4] |

| Density | 1.352 g/cm³ | [2][4] |

| Water Solubility | 1.85 g/L at 20 °C | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

Experimental Protocol: Melting Point Determination

The melting point is a critical parameter for confirming the identity and purity of a crystalline solid. A sharp melting range (typically <1 °C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities. The following protocol outlines a self-validating method for the precise determination of the melting point of this compound.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Action: Place a small amount of this compound onto a clean, dry watch glass. Using a spatula, crush the crystalline powder to a fine consistency.

-

Causality: A fine powder ensures uniform heat transfer throughout the sample, preventing localized superheating and leading to a more accurate and sharper melting range.

-

-

Capillary Loading:

-

Action: Tap the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved.

-

Causality: An appropriate sample height is crucial. Too much sample requires more energy to melt, which can artificially broaden and elevate the observed melting range. Too little sample can be difficult to observe.

-

-

Instrument Setup and Measurement:

-

Action: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Causality: Calibration with a standard of a known, sharp melting point (e.g., benzoic acid) ensures the instrument's thermocouple is accurate, providing a trustworthy measurement.

-

-

Heating and Observation:

-

Action (Rapid Ramp): Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., heat quickly to ~55°C).

-

Causality: This initial rapid heating saves time without risking overshooting the melting point.

-

Action (Slow Ramp): Once the set temperature is reached, reduce the heating rate to 1-2°C per minute.

-

Causality: A slow heating rate is critical to ensure that the sample and the thermometer are in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high melting point reading.

-

Action (Observation & Recording): Observe the sample closely. Record the temperature (T₁) at which the first drop of liquid appears. Continue heating and record the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point is reported as the range T₁ - T₂.

-

-

Post-Measurement:

-

Action: Allow the apparatus to cool. Perform a duplicate or triplicate measurement to ensure reproducibility.

-

Causality: Reproducibility is a cornerstone of scientific integrity. Consistent results across multiple measurements validate the obtained melting range for the given sample.

-

References

An In-depth Technical Guide on the Potential Biological Activities of 2-((2-Nitrophenyl)amino)ethanol Derivatives

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of 2-((2-nitrophenyl)amino)ethanol and its derivatives. In the absence of extensive direct research on this specific chemical class, this document synthesizes information from analogous compounds and foundational principles of medicinal chemistry to project potential therapeutic applications. The guide delves into the rationale behind the predicted antimicrobial, anticancer, and anti-inflammatory properties, drawing from the well-established bioactivities of the nitroaromatic and amino alcohol moieties. Detailed, field-proven experimental protocols are provided for researchers to systematically evaluate these potential activities. This guide is intended for researchers, scientists, and drug development professionals interested in exploring novel small molecules for therapeutic development.

Introduction: Unveiling the Potential of a Bifunctional Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, with their potential for oral bioavailability and cost-effective manufacturing, remain a primary focus of drug discovery efforts. The this compound scaffold presents an intriguing, yet underexplored, platform for the development of new bioactive compounds. Its structure is characterized by two key pharmacophores: a nitroaromatic ring and a flexible amino alcohol side chain.

The nitro group is a well-known functional group in medicinal chemistry, often associated with antimicrobial and cytotoxic effects due to its ability to undergo bioreduction to reactive nitroso and hydroxylamine intermediates within cells.[1][2] This can lead to oxidative stress and damage to cellular macromolecules. The amino alcohol moiety, on the other hand, is a common feature in a wide range of pharmaceuticals and is known to participate in hydrogen bonding and other interactions with biological targets.[3][4]

This guide will provide a theoretical framework and practical methodologies for investigating the potential of this compound derivatives as a new class of therapeutic agents. While direct experimental data on this specific family of compounds is scarce, the known biological activities of structurally related molecules provide a strong rationale for their investigation.[5]

Synthesis and Chemical Properties

This compound serves as a key intermediate for the synthesis of a diverse library of derivatives.[5] Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a variety of chemical modifications.

General Synthesis of the Core Scaffold

The parent compound, this compound, can be synthesized through the nucleophilic substitution of a halogen on a nitrophenyl ring with ethanolamine.

DOT Script for Synthesis Workflow

Caption: General synthesis of the this compound core.

Derivative Synthesis Strategies

The secondary amine and primary alcohol offer handles for a variety of derivatization reactions, including:

-

N-Alkylation/N-Arylation: Introduction of various substituents on the nitrogen atom can modulate lipophilicity and steric bulk, influencing target binding.

-

Esterification/Etherification: Modification of the hydroxyl group can alter solubility and metabolic stability.

-

Amide Formation: Acylation of the secondary amine can introduce additional functional groups and hydrogen bonding capabilities.

These modifications are crucial for developing a structure-activity relationship (SAR) profile.

Projected Biological Activities and Mechanisms of Action

Based on the known bioactivities of the nitroaromatic and amino alcohol moieties, we can hypothesize several potential biological activities for this compound derivatives.

Antimicrobial Activity

The nitro group is a key component of several clinically used antimicrobial agents.[1][2] Its mechanism of action is often tied to its reduction within microbial cells to form reactive nitrogen species that can damage DNA, proteins, and lipids.

DOT Script for Antimicrobial Mechanism

References

- 1. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipophilic amino alcohols reduces carrageenan-induced paw edema and anti-OVA DTH in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

literature review on the synthesis and uses of nitroanilino ethanols

An In-depth Technical Guide to the Synthesis and Applications of Nitroanilino Ethanols

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of nitroanilino ethanols. These compounds, characterized by a nitro-substituted aniline ring linked to an ethanol moiety, are versatile chemical intermediates. The primary synthetic route, nucleophilic aromatic substitution (SNAr), is discussed in detail, including mechanistic insights and a complete experimental protocol. The principal application of nitroanilino ethanols is as precursors in the synthesis of azo dyes, leveraging the reactivity of the aromatic amine. Furthermore, this guide explores their potential in medicinal chemistry, drawing parallels with established nitro-aromatic drugs and highlighting the pharmacological relevance of this structural class. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize these valuable chemical entities.

Introduction: The Nitroanilino Ethanol Scaffold

Nitroanilino ethanols are a class of organic compounds featuring a nitroaniline core structure N-substituted with a 2-hydroxyethyl group. The position of the nitro group on the aromatic ring dictates the specific isomer: ortho (2-nitro), meta (3-nitro), or para (4-nitro). This substitution pattern significantly influences the molecule's electronic properties, reactivity, and potential applications.

The key structural features—a nucleophilic secondary amine, a hydroxyl group for further functionalization, and an electron-deficient aromatic ring—make these molecules highly valuable as building blocks in organic synthesis. While their most established role is in the coloration and dye industry, the prevalence of the nitro-aromatic motif in pharmacologically active compounds has drawn increasing interest towards their potential in drug discovery and development.

Synthesis of Nitroanilino Ethanols

The most direct and widely employed method for synthesizing nitroanilino ethanols is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is efficient and proceeds under well-defined conditions.

The SNAr Mechanism: An Overview

The SNAr reaction is predicated on the presence of a strong electron-withdrawing group (in this case, the nitro group, -NO₂) on the aromatic ring. This group powerfully activates the ring, making it susceptible to attack by a nucleophile. The reaction typically proceeds in two steps:

-

Nucleophilic Attack: The nucleophile, in this case, the amino group of 2-aminoethanol (ethanolamine), attacks the carbon atom bearing the leaving group (typically a halide, like chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final substituted product.

The efficacy of the reaction is highly dependent on the position of the nitro group. Ortho and para isomers are significantly more reactive in SNAr reactions because the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.

Caption: General workflow for the SNAr synthesis of nitroanilino ethanols.

Experimental Protocol: Synthesis of 2-((2-Nitrophenyl)amino)ethanol

This protocol is adapted from established literature procedures and provides a reliable method for synthesizing the ortho-nitro isomer.[1]

Materials:

-

1-chloro-2-nitrobenzene (reactant)

-

2-aminoethanol (ethanolamine) (reactant, nucleophile)

-

n-Butanol (nBuOH) (solvent)

-

Diethyl ether (extraction solvent)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitrobenzene (0.317 mol) and 2-aminoethanol (1.904 mol, ~6 equivalents).

-

Causality: A large excess of ethanolamine is used to act as both the nucleophile and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

-

Solvent Addition: Add n-butanol (400 mL) to the flask.[1]

-

Causality: n-Butanol is chosen for its high boiling point, which allows the reaction to be conducted at an elevated temperature (reflux) to increase the reaction rate. It is also effective at solvating the reactants.

-

-

Reflux: Heat the reaction mixture to reflux and maintain for 6 hours with stirring.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: After cooling to room temperature, remove the n-butanol under reduced pressure using a rotary evaporator.

-

Extraction: Take up the resulting residue in water and transfer it to a separatory funnel. Extract the aqueous mixture with diethyl ether (3 x 150 mL).

-

Causality: The desired product is significantly more soluble in the organic ether phase than in the aqueous phase, while inorganic salts and excess ethanolamine are partitioned into the water layer.

-

-

Washing: Combine the organic extracts and wash with brine.[1]

-

Causality: The brine wash helps to remove any remaining water from the organic phase and breaks up emulsions.

-

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification & Characterization: The resulting orange solid can be further purified by recrystallization (e.g., from an ethanol/water mixture). The final product should be characterized by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its identity and purity. A yield of approximately 75% can be expected.[1]

Applications and Uses of Nitroanilino Ethanols

The utility of nitroanilino ethanols stems from the distinct reactivity of their functional groups.

Core Application: Intermediates in Azo Dye Synthesis

The most significant industrial application of nitroanilines, and by extension nitroanilino ethanols, is in the manufacturing of azo dyes.[2][3] Azo dyes are characterized by the R-N=N-R' functional group and account for a large portion of the commercial dyestuffs used in textiles, printing, and food.[2]

The synthesis involves two key steps:

-

Diazotization: The primary or secondary aromatic amine of the nitroanilino ethanol is treated with nitrous acid (HNO₂, typically generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt.[4]

-

Azo Coupling: The highly reactive diazonium salt is then reacted with a coupling component—an electron-rich aromatic compound such as a phenol, aniline, or naphthol derivative. This electrophilic aromatic substitution reaction forms the stable azo linkage, creating the final dye molecule.[4]

The presence of the ethanol group (-CH₂CH₂OH) on the nitroaniline precursor can be used to tune the final properties of the dye, such as its solubility, affinity for specific fibers, and color.

Caption: Logical workflow for the synthesis of azo dyes from nitroanilino ethanols.

Potential in Drug Development and Medicinal Chemistry

The nitroaromatic scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The nitro group can act as both a pharmacophore and a toxicophore, and its electron-withdrawing nature significantly influences molecular interactions.[5]

-

Anti-Inflammatory Agents: Nimesulide, a selective COX-2 inhibitor, is a well-known anti-inflammatory drug containing a nitro-aromatic core.[6] This suggests that nitroanilino ethanol derivatives could be explored as potential scaffolds for novel anti-inflammatory agents, possibly targeting enzymes in the inflammatory cascade like cyclooxygenases (COX).[7][8]

-

Antibacterial and Antiparasitic Activity: Many nitro-containing compounds, such as metronidazole, exhibit potent antimicrobial activity.[5] The mechanism often involves the intracellular reduction of the nitro group to form reactive nitroso or hydroxylamine radicals that induce oxidative stress and damage microbial DNA.[5]

-

Other Bioactivities: Research on structurally related compounds, such as 1-(p-nitrophenyl)-2-aminoethanol derivatives, has shown weak alpha-adrenergic stimulating activity, indicating that these scaffolds can interact with biological receptors.[9]

The nitroanilino ethanol structure provides a versatile starting point for creating libraries of new chemical entities for biological screening. The hydroxyl group can be easily modified to introduce different functionalities, altering the compound's solubility, lipophilicity, and potential for hydrogen bonding with target proteins.

Caption: Potential mechanisms of action for nitroanilino ethanol-based drug candidates.

Data Summary: Properties of Isomers

The physical and chemical properties of nitroanilino ethanols are determined by the position of the nitro group on the aniline ring.

| Property | 2-(2-Nitroanilino)ethanol (ortho) | 2-(3-Nitroanilino)ethanol (meta) | 2-(4-Nitroanilino)ethanol (para) |

| Molecular Formula | C₈H₁₀N₂O₃[10] | C₈H₁₀N₂O₃[11] | C₈H₁₀N₂O₃[12] |

| Molecular Weight | 182.18 g/mol [10] | 182.18 g/mol [11] | 182.18 g/mol [12] |

| CAS Number | 4926-55-0[10] | 55131-09-4[11] | 1965-54-4[12] |

| Appearance | Orange Solid[13] | Yellow Crystals[14] | Data Not Specified |

| Synonyms | N-(2-Hydroxyethyl)-2-nitroaniline | 2-((3-Nitrophenyl)amino)ethanol[11] | N-(2-Hydroxyethyl)-4-nitroaniline[12] |

Conclusion and Future Outlook

Nitroanilino ethanols are fundamentally important chemical intermediates whose synthesis is well-understood and scalable. Their primary, commercially established role in the creation of azo dyes underscores their industrial value. The straightforward SNAr synthesis allows for the production of various isomers, each with unique properties.

Looking forward, the true potential of this compound class may lie in medicinal chemistry. The proven track record of the nitroaromatic scaffold in approved therapeutics, combined with the synthetic tractability of the ethanol side chain, positions nitroanilino ethanols as an attractive starting point for the design and synthesis of novel drug candidates. Future research should focus on creating and screening libraries of these derivatives against a range of biological targets, particularly in the areas of inflammation, infectious diseases, and oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. orientjchem.org [orientjchem.org]

- 3. azom.com [azom.com]

- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. 2-(3-Nitroanilino)ethanol | C8H10N2O3 | CID 11644030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Management of 2-((2-Nitrophenyl)amino)ethanol

Abstract

This technical guide provides a comprehensive overview of the essential safety and handling precautions for 2-((2-Nitrophenyl)amino)ethanol (CAS No. 4926-55-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical toxicological data, regulatory information, and field-proven best practices. The guide delves into the causality behind recommended safety protocols, offering detailed, step-by-step methodologies for handling, storage, emergency response, and disposal. By integrating authoritative data with practical, experience-driven insights, this whitepaper aims to establish a self-validating system of safety for laboratory and development environments.

Introduction and Scientific Context

This compound, also known as 2-(2-nitroanilino)ethanol or HC Yellow No. 2, is an organic compound characterized by a nitroaromatic moiety, a secondary amine, and a primary alcohol functional group.[1] Its molecular structure makes it a versatile intermediate in various chemical syntheses and a compound of interest in drug screening research.[2][3] The presence of the nitro group, in particular, imparts specific reactivity and toxicological properties that necessitate rigorous safety and handling protocols. Understanding these intrinsic properties is the foundation for mitigating risk and ensuring the integrity of experimental work. This guide provides the necessary framework for achieving that objective.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the first principle of safe handling. The compound's risk profile is shaped by its acute toxicity, irritation potential, and the structural alerts suggested by its functional groups.

Toxicological Profile

The primary health hazards associated with this compound are summarized below. This assessment is based on a combination of non-clinical studies and computational toxicology.

-

Acute Oral Toxicity : The compound exhibits moderate acute toxicity if ingested. Studies in rats have established a median lethal dose (LD50) of approximately 1250 mg/kg body weight.[4] This classifies the substance as Harmful if swallowed .[5]

-

Skin and Eye Irritation : It is classified as a skin irritant and causes serious eye irritation.[5][6] Direct contact with the skin can lead to redness and irritation, while eye contact may result in significant damage.[6]

-

Sensitization : While some studies on analogous compounds suggest a potential for skin sensitization, data specific to this molecule did not find it to be a sensitizer at concentrations up to 2%.[4] However, given the presence of the nitroaniline group, a known structural alert for sensitization, caution is warranted.

-

Computational Toxicity Assessment : Using structure-activity relationship (SAR) models, this compound is assigned to Cramer Class III.[7] This classification suggests that the chemical structure contains features that may indicate significant toxicity, warranting a high degree of caution. The presence of the nitro (-NO2) functional group is a key driver for this classification.[7]

Physical and Chemical Hazard Assessment

While primarily a health hazard, an assessment of its physical properties is crucial for safe storage and handling.

-

Stability : The compound is reported to be stable under recommended storage conditions, which include protection from direct sunlight and extreme temperatures.[6]

-

Reactivity : Specific reactivity data is limited. However, the nitroaniline structure suggests a potential for hazardous reactions with strong oxidizing agents. The amino and hydroxyl groups can react with strong acids. It is crucial to avoid unintended contact with incompatible materials.

Data Summary: Physicochemical and Toxicological Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound | [1] |

| CAS Number | 4926-55-0 | [1] |

| Molecular Formula | C₈H₁₀N₂O₃ | [2] |

| Molecular Weight | 182.18 g/mol | [1] |

| Appearance | Orange crystal powder | [8] |

| Melting Point | 71-73 °C | [8] |

| Boiling Point | 376.6 °C at 760 mmHg | [8] |

| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH412: Harmful to aquatic life with long lasting effects | [5][6] |

| Signal Word | Warning | [5][6] |

| Acute Oral Toxicity (LD50, Rat) | ~1250 mg/kg | [4] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, beginning with robust engineering controls and supplemented by appropriate PPE. The causality is clear: engineering controls are designed to minimize hazard at the source, while PPE provides a final barrier of protection for the operator.

Engineering Controls

-

Chemical Fume Hood : All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of the powder.

-

Ventilation : The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

-

Safety Stations : An operational safety shower and eyewash station must be readily accessible within the immediate work area.[9]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the identified risks of skin/eye irritation and oral toxicity.

-